Cas no 85823-22-9 (2,6-Dichloro-a-(4-chlorophenyl)benzeneacetonitrile)

2,6-Dichloro-a-(4-chlorophenyl)benzeneacetonitrile 化学的及び物理的性質

名前と識別子

-

- 2,6-Dichloro-α-(4-chlorophenyl)benzeneacetonitrile

- 2-(4-chlorophenyl)-2-(2,6-dichlorophenyl)acetonitrile

- starbld0005957

- Diclazuril impurity, trichlorodiphenyl acetonitrile- [USP]

- 733PU9O8RS

- 2,6-Dichloro-

- DICLAZURIL FOR VETERINARY USE IMPURITY H [EP IMPURITY]

- Q27266127

- UNII-733PU9O8RS

- (RS)-(4-Chlorophenyl)(2,6-dichlorophenyl)acetonitrile

- 2,6-Dichloro-alpha-(4-chlorophenyl)benzeneacetonitrile

- Diclazuril for veterinary use specified impurity H [EP]

- 85823-22-9

- A-(4-chlorophenyl)benzeneacetonitrile

- NS00040581

- DICLAZURIL IMPURITY, TRICHLORODIPHENYL ACETONITRILE- [USP IMPURITY]

- 2,6-Dichloro-a-(4-chlorophenyl)benzeneacetonitrile

- Diclazuril for veterinary use impurity H [EP]

- (+/-)-(4-Chlorophenyl)(2,6-dichlorophenyl)acetonitrile

- Diclazuril impurity H

- (4-Chlorophenyl)(2,6-dichlorophenyl)acetonitrile

- DB-260430

-

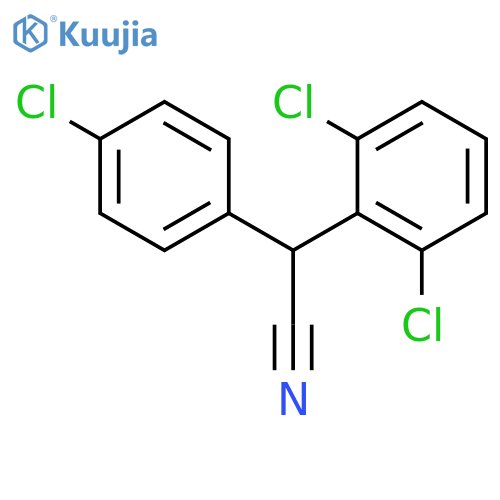

- インチ: InChI=1S/C14H8Cl3N/c15-10-6-4-9(5-7-10)11(8-18)14-12(16)2-1-3-13(14)17/h1-7,11H

- InChIKey: KBSXVPILOCGMDH-UHFFFAOYSA-N

- ほほえんだ: C1=CC(=C(C(=C1)Cl)C(C#N)C2=CC=C(C=C2)Cl)Cl

計算された属性

- せいみつぶんしりょう: 294.972232g/mol

- どういたいしつりょう: 294.972232g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 1

- 重原子数: 18

- 回転可能化学結合数: 2

- 複雑さ: 306

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 5.2

- トポロジー分子極性表面積: 23.8Ų

2,6-Dichloro-a-(4-chlorophenyl)benzeneacetonitrile 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | D289180-500mg |

2,6-Dichloro-a-(4-chlorophenyl)benzeneacetonitrile |

85823-22-9 | 500mg |

$ 1777.00 | 2023-09-08 | ||

| A2B Chem LLC | AH52752-50mg |

2,6-Dichloro-α-(4-chlorophenyl)benzeneacetonitrile |

85823-22-9 | 50mg |

$331.00 | 2023-12-30 | ||

| A2B Chem LLC | AH52752-500mg |

2,6-Dichloro-α-(4-chlorophenyl)benzeneacetonitrile |

85823-22-9 | 500mg |

$1720.00 | 2023-12-30 | ||

| TRC | D289180-50mg |

2,6-Dichloro-a-(4-chlorophenyl)benzeneacetonitrile |

85823-22-9 | 50mg |

$ 234.00 | 2023-09-08 |

2,6-Dichloro-a-(4-chlorophenyl)benzeneacetonitrile 関連文献

-

1. A bioinspired glycopolymer for capturing membrane proteins in native-like lipid-bilayer nanodiscs†Bartholomäus Danielczak,Marie Rasche,Julia Lenz,Eugenio Pérez Patallo,Sophie Weyrauch,Florian Mahler,Annette Meister,Jonathan Oyebamiji Babalola,Cenek Kolar Nanoscale, 2022,14, 1855-1867

-

George K. Tsikalas,Penelope Lazarou,Emmanuel Klontzas,Spiros A. Pergantis,Ioannis Spanopoulos,Pantelis N. Trikalitis,George E. Froudakis,Haralambos E. Katerinopoulos RSC Adv., 2014,4, 693-696

-

Domingo Salazar-Mendoza,Jorge Guerrero-Alvarez,Herbert Höpfl Chem. Commun., 2008, 6543-6545

-

Luca Sorelli,Filippo Fabbri,Jessy Frech-Baronet,Anh-Duc Vu,Mario Fafard,Thierry Gacoin,Khalid Lahlil,Lucio Martinelli,Yves Lassailly,Jacques Peretti J. Mater. Chem. C, 2015,3, 11055-11065

-

Haipeng Guo,Yuyang Hou,Jun Wang,Lijun Fu,Jun Chen,Huakun Liu,Jiazhao Wang J. Mater. Chem. A, 2017,5, 14673-14681

-

Yingjie Ma,Xiaofan Ji,Fei Xiang,Xiaodong Chi,Chengyou Han,Jiuming He,Zeper Abliz,Weixiang Chen,Feihe Huang Chem. Commun., 2011,47, 12340-12342

-

Zhiyao Duan,Yuanyuan Li,Janis Timoshenko,Samuel T. Chill,Rachel M. Anderson,David F. Yancey,Anatoly I. Frenkel,Richard M. Crooks,Graeme Henkelman Catal. Sci. Technol., 2016,6, 6879-6885

-

Rakesh Puttreddy,Ngong Kodiah Beyeh,Elina Kalenius,Robin H. A. Ras,Kari Rissanen Chem. Commun., 2016,52, 8115-8118

-

Youichi Hosokawa,Takeshi Kawase,Masaji Oda Chem. Commun., 2001, 1948-1949

2,6-Dichloro-a-(4-chlorophenyl)benzeneacetonitrileに関する追加情報

2,6-Dichloro-α-(4-chlorophenyl)benzeneacetonitrile: A Comprehensive Overview

2,6-Dichloro-α-(4-chlorophenyl)benzeneacetonitrile (CAS No. 85823-22-9) is a synthetic organic compound with a complex molecular structure and a wide range of potential applications in the pharmaceutical and chemical industries. This compound is characterized by its unique combination of chlorine and nitrile functional groups, which contribute to its chemical stability and reactivity. In this article, we will delve into the chemical properties, synthesis methods, and recent research developments surrounding 2,6-Dichloro-α-(4-chlorophenyl)benzeneacetonitrile.

Chemical Structure and Properties

The molecular formula of 2,6-Dichloro-α-(4-chlorophenyl)benzeneacetonitrile is C15H9Cl3N. The compound features a benzene ring substituted with two chlorine atoms at the 2 and 6 positions, an α-position nitrile group, and a 4-chlorophenyl substituent. This intricate arrangement of functional groups imparts several key properties to the molecule:

- Solubility: The compound exhibits moderate solubility in organic solvents such as dichloromethane, acetone, and dimethyl sulfoxide (DMSO). However, it is relatively insoluble in water due to its hydrophobic nature.

- Melting Point: The melting point of 2,6-Dichloro-α-(4-chlorophenyl)benzeneacetonitrile is typically around 100-110°C, making it suitable for various thermal processes.

- Reactivity: The presence of the nitrile group makes the compound an excellent precursor for the synthesis of various derivatives through reactions such as hydrolysis, reduction, and nucleophilic substitution.

Synthesis Methods

The synthesis of 2,6-Dichloro-α-(4-chlorophenyl)benzeneacetonitrile can be achieved through several routes, each with its own advantages and challenges. One common method involves the reaction of 2,6-dichlorobenzonitrile with 4-chlorobenzyl chloride in the presence of a base such as potassium carbonate. This reaction proceeds via an electrophilic aromatic substitution mechanism:

C6H3CNCl2 + C6H4C(Cl)Cl → C15H9Cl3N + HCl

This method yields high purity products and is widely used in industrial settings due to its simplicity and efficiency. Another approach involves the use of transition metal catalysts to facilitate the coupling reaction between 2,6-dichlorobenzonitrile and 4-chlorobenzyl bromide. This method offers improved selectivity and yield but may require more specialized equipment.

Potential Applications in Pharmaceutical Research

2,6-Dichloro-α-(4-chlorophenyl)benzeneacetonitrile has garnered significant attention in pharmaceutical research due to its potential as a lead compound for drug development. Recent studies have explored its biological activities and therapeutic applications:

- Anticancer Activity: Preliminary research has shown that derivatives of 2,6-Dichloro-α-(4-chlorophenyl)benzeneacetonitrile exhibit potent anticancer activity against various human cancer cell lines. These compounds are believed to induce apoptosis through the modulation of key signaling pathways such as p53 and Bcl-2.

- Antimicrobial Properties: Some derivatives have demonstrated strong antimicrobial activity against both Gram-positive and Gram-negative bacteria. This property makes them promising candidates for the development of new antibiotics to combat drug-resistant strains.

- Inhibitory Effects on Enzymes: Studies have also revealed that certain derivatives can act as potent inhibitors of enzymes involved in metabolic disorders such as diabetes and obesity. For example, one derivative has been shown to inhibit the activity of dipeptidyl peptidase-4 (DPP-4), a key enzyme in glucose metabolism.

Safety Considerations and Environmental Impact

The safety profile of 2,6-Dichloro-α-(4-chlorophenyl)benzeneacetonitrile is an important consideration for both industrial use and pharmaceutical applications. Toxicological studies have indicated that the compound has low acute toxicity but may pose long-term health risks if not handled properly. Therefore, appropriate safety measures such as personal protective equipment (PPE) and proper waste disposal protocols should be implemented.

In terms of environmental impact, the compound should be managed carefully to prevent contamination of water sources and soil. Efforts are underway to develop more sustainable synthesis methods that minimize waste generation and reduce environmental footprint.

FUTURE DIRECTIONS AND CONCLUSIONS

The ongoing research on 2,6-Dichloro-α-(4-chlorophenyl)benzeneacetonitrile holds great promise for advancing our understanding of its biological activities and potential therapeutic applications. Future studies should focus on optimizing synthetic routes to improve yield and purity while reducing environmental impact. Additionally, further exploration of its pharmacological properties in preclinical models will be crucial for translating these findings into clinical applications.

85823-22-9 (2,6-Dichloro-a-(4-chlorophenyl)benzeneacetonitrile) 関連製品

- 890624-00-7(4,6,11-trimethyl-3,7,8,10-tetraazatricyclo7.4.0.0^{2,7}trideca-1,3,5,8,10,12-hexaene)

- 1849345-83-0(N-(butan-2-yl)-2,2-dimethylthietan-3-amine)

- 2680671-88-7(Benzyl 3-hydroxy-8-methyl-1,2,3,4-tetrahydroquinoline-1-carboxylate)

- 2679832-48-3((2S)-2-[N-(4-chlorophenyl)-2,2,2-trifluoroacetamido]propanoic acid)

- 1082844-32-3(1-[3-(chloromethyl)piperidin-1-yl]ethan-1-one)

- 339113-46-1(Dimethyl 5-(4-fluorophenyl)-2,2-dioxo-1,3-dihydropyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate)

- 2090352-00-2(Benzene, 1-(bromomethyl)-2,5-difluoro-4-iodo-)

- 2248382-78-5(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-methyl-5-(4H-1,2,4-triazol-4-yl)-1H-pyrazole-4-carboxylate)

- 2228739-08-8(3-oxo-1-(pentafluoroethyl)cyclobutane-1-carbonitrile)

- 1432680-44-8(3-cyclopropylimidazo1,5-apyridine-1-carboxylic acid hydrochloride)